Usp5-IN-1
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Overview
Description
USP5-IN-1 is a potent inhibitor of the enzyme ubiquitin-specific protease 5 (USP5). This compound binds to the zinc finger ubiquitin-binding domain (ZnF-UBD) of USP5 with a dissociation constant (KD) of 2.8 micromolar. This compound is selective over nine proteins containing structurally similar ZnF-UBD domains and inhibits the catalytic cleavage of a di-ubiquitin substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of USP5-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized through a series of organic reactions involving the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing quality control measures to produce the compound at a larger scale. The exact methods and conditions for industrial production are not publicly available.
Chemical Reactions Analysis
Types of Reactions
USP5-IN-1 primarily undergoes binding interactions with the ZnF-UBD of USP5. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its role as an inhibitor. Instead, its primary function is to inhibit the catalytic activity of USP5 by binding to its active site .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include various organic solvents, catalysts, and specific reactants required for each step of the synthesis. The conditions typically involve controlled temperatures, pressures, and reaction times to ensure the desired product is obtained with high purity .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself. There are no significant by-products reported in the literature, as the synthesis is designed to be highly specific and efficient .
Scientific Research Applications
USP5-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
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Chemistry: : this compound is used as a chemical probe to study the function of USP5 and its role in various cellular processes. It helps researchers understand the mechanisms of deubiquitination and the regulation of ubiquitin-dependent pathways .
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Biology: : In biological research, this compound is used to investigate the role of USP5 in immune regulation, protein degradation, and signal transduction. It has been shown to affect important cellular signaling pathways such as NF-κB, Wnt/β-catenin, and interferon .
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Medicine: : this compound is being explored for its potential therapeutic applications in treating diseases such as cancer. By inhibiting USP5, it may help regulate the stability of proteins involved in tumor growth and progression .
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Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments for various diseases .
Mechanism of Action
USP5-IN-1 exerts its effects by binding to the ZnF-UBD of USP5, thereby inhibiting its catalytic activity. This inhibition prevents USP5 from cleaving ubiquitin chains, which in turn affects the regulation of protein degradation and signaling pathways. The molecular targets of this compound include key proteins involved in immune regulation, inflammation, and cancer progression .
Comparison with Similar Compounds
USP5-IN-1 is unique in its high selectivity and potency as a USP5 inhibitor. Similar compounds include other deubiquitinase inhibitors that target different ubiquitin-specific proteases. Some of these compounds are:
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USP7-IN-1: : An inhibitor of ubiquitin-specific protease 7 (USP7), which plays a role in regulating the stability of p53 and other proteins involved in cancer .
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USP30 inhibitor 11: : Targets ubiquitin-specific protease 30 (USP30), involved in mitochondrial quality control and associated with Parkinson’s disease .
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HBX 41108: : An inhibitor of ubiquitin-specific protease 8 (USP8), which regulates endosomal trafficking and has implications in cancer .
This compound stands out due to its specific binding to the ZnF-UBD of USP5 and its ability to selectively inhibit USP5 over other similar proteins .
Properties
Molecular Formula |
C19H20ClN3O5S |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[[5-[4-(4-chlorophenyl)piperidin-1-yl]sulfonylpyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H20ClN3O5S/c20-15-3-1-13(2-4-15)14-7-9-23(10-8-14)29(27,28)16-5-6-17(21-11-16)19(26)22-12-18(24)25/h1-6,11,14H,7-10,12H2,(H,22,26)(H,24,25) |
InChI Key |
HIWYRXWPCQHOSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=C(C=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
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